1-Ethynyl-N,N-dimethylcyclobutan-1-amine;2,2,2-trifluoroacetic acid

Description

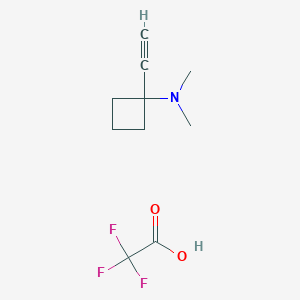

The compound 1-ethynyl-N,N-dimethylcyclobutan-1-amine;2,2,2-trifluoroacetic acid consists of a cyclobutane ring substituted with an ethynyl group and a dimethylamine moiety, paired with trifluoroacetic acid (TFA) as a counterion. This structure combines the rigidity of the cyclobutane ring with the electron-withdrawing trifluoromethyl group of TFA, which enhances solubility and stability in organic reactions.

Properties

IUPAC Name |

1-ethynyl-N,N-dimethylcyclobutan-1-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.C2HF3O2/c1-4-8(9(2)3)6-5-7-8;3-2(4,5)1(6)7/h1H,5-7H2,2-3H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOVUTHBBJJJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC1)C#C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-N,N-dimethylcyclobutan-1-amine typically involves the following steps:

Formation of the Cyclobutanamine Core: The cyclobutanamine core can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions.

Introduction of the Ethynyl Group: The ethynyl group is introduced via an alkylation reaction using ethynyl halides or similar reagents.

Addition of the Dimethylamine Group: The dimethylamine group is incorporated through a nucleophilic substitution reaction.

Combination with 2,2,2-Trifluoroacetic Acid: The final step involves the reaction of the synthesized 1-Ethynyl-N,N-dimethylcyclobutan-1-amine with 2,2,2-trifluoroacetic acid to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-N,N-dimethylcyclobutan-1-amine; 2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-Ethynyl-N,N-dimethylcyclobutan-1-amine; 2,2,2-trifluoroacetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-N,N-dimethylcyclobutan-1-amine; 2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the amine group can form hydrogen bonds or ionic interactions. The trifluoroacetic acid moiety may enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methylaniline Trifluoroacetate (1:1)

- Molecular Formula: C₉H₁₀F₃NO₂ (vs. C₈H₁₀F₃NO₂ for the target compound, assuming cyclobutane replaces benzene).

- Molecular Weight : 221.18 g/mol .

- Synthesis : Formed via acid-base reaction between N-methylaniline and TFA. In contrast, the target compound likely involves alkylation of cyclobutanamine followed by TFA salt formation .

- Applications : Used as an intermediate in drug synthesis. The cyclobutane analog may offer enhanced conformational rigidity for targeting specific receptors .

Polyamine-TFA Salts (e.g., Compounds 13b–13d)

- Structure : Linear polyamines (hexane-, heptane-, or octane-diamines) acylated with phenylpropanamide groups and paired with TFA .

- Key Differences: Cyclic vs. Ethynyl group: Introduces π-bond reactivity, enabling click chemistry or cross-coupling reactions absent in saturated analogs .

- Biological Activity : Linear polyamine-TFA salts show antitumor activity, while the ethynyl-cyclobutane variant may exhibit improved membrane permeability .

1-Methoxy-2-methylpropan-2-aminium Trifluoroacetate

- Structure : Branched aliphatic amine with a methoxy group, paired with TFA .

- Synthesis : Derived from reductive amination followed by TFA treatment. The target compound’s ethynyl group requires specialized alkynylation steps .

- Thermal Stability : Branched amines generally exhibit higher thermal stability than cyclic analogs due to reduced ring strain .

Physicochemical and Reactivity Data

Table 1: Comparative Properties of TFA-Salt Amines

*Estimated based on structural analogs.

Reactivity Insights:

- TFA Role : Acts as a protonating agent and stabilizer in SNAr reactions (e.g., heterocycle-arylamine couplings) . The target compound’s ethynyl group may enable alkyne-azide cycloadditions for bioconjugation .

- Acid Sensitivity : Cyclobutane rings are less prone to acid-catalyzed ring-opening compared to larger cycloalkanes, enhancing stability in acidic media .

Biological Activity

1-Ethynyl-N,N-dimethylcyclobutan-1-amine; 2,2,2-trifluoroacetic acid is a novel compound with potential biological applications. Its unique structure and properties suggest various biological activities that merit detailed investigation. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 1-ethynyl-N,N-dimethylcyclobutan-1-amine 2,2,2-trifluoroacetate

- CAS Number : 2503207-62-1

- Molecular Formula : C8H13N.C2HF3O2

The compound is characterized by a cyclobutane ring and an ethynyl group, which are known to influence its biological interactions.

Cytotoxicity

Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, studies on related compounds have shown significant cytotoxicity against human colon cancer cells (SW1116) with IC50 values comparable to established chemotherapeutics like 5-fluorouracil . While specific data on the cytotoxicity of 1-Ethynyl-N,N-dimethylcyclobutan-1-amine; 2,2,2-trifluoroacetic acid is limited, its structural analogs suggest potential for similar activity.

The mechanism by which this compound exerts its biological effects is still under investigation. However, the presence of the ethynyl group may facilitate interactions with cellular targets involved in apoptosis and cell proliferation. The trifluoroacetate moiety could enhance solubility and bioavailability, potentially increasing its efficacy in therapeutic applications.

Case Studies and Research Findings

Currently, there are no specific case studies directly involving 1-Ethynyl-N,N-dimethylcyclobutan-1-amine; 2,2,2-trifluoroacetic acid. However, insights can be drawn from related compounds:

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Daldinone C | SW1116 (colon cancer) | 49.5 | |

| Daldinone D | SW1116 (colon cancer) | 41.0 | |

| 5-Fluorouracil | SW1116 (colon cancer) | 37.0 |

These findings highlight the potential for further exploration of the biological activity of 1-Ethynyl-N,N-dimethylcyclobutan-1-amine; 2,2,2-trifluoroacetic acid in cancer research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.